molecular formula C11H10Cl2F2O3 B1410106 Ethyl 2,3-dichloro-5-(difluoromethoxy)phenylacetate CAS No. 1803791-44-7

Ethyl 2,3-dichloro-5-(difluoromethoxy)phenylacetate

Cat. No.: B1410106
CAS No.: 1803791-44-7
M. Wt: 299.09 g/mol
InChI Key: SUKSUWFNWNWHIA-UHFFFAOYSA-N
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Description

Ethyl 2,3-dichloro-5-(difluoromethoxy)phenylacetate is an organic compound with the molecular formula C11H10Cl2F2O3 It is a derivative of phenylacetate, characterized by the presence of two chlorine atoms and a difluoromethoxy group on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2,3-dichloro-5-(difluoromethoxy)phenylacetate typically involves the esterification of 2,3-dichloro-5-(difluoromethoxy)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.

    Substitution: The chlorine atoms on the aromatic ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products:

    Oxidation: Formation of 2,3-dichloro-5-(difluoromethoxy)benzoic acid.

    Reduction: Formation of 2,3-dichloro-5-(difluoromethoxy)benzyl alcohol.

    Substitution: Formation of various substituted phenylacetates depending on the nucleophile used.

Scientific Research Applications

Ethyl 2,3-dichloro-5-(difluoromethoxy)phenylacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2,3-dichloro-5-(difluoromethoxy)phenylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and difluoromethoxy groups can enhance its binding affinity and selectivity towards these targets, leading to desired biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Ethyl 2,3-dichloro-4-(difluoromethoxy)phenylacetate
  • Ethyl 3,5-dichloro-2-(difluoromethoxy)phenylacetate
  • Methyl 2,3-dichloro-5-(difluoromethoxy)phenylacetate

Comparison: this compound is unique due to the specific positioning of the chlorine and difluoromethoxy groups on the aromatic ring. This structural arrangement can influence its chemical reactivity, biological activity, and physical properties compared to similar compounds. For instance, the position of substituents can affect the compound’s ability to interact with biological targets, its solubility, and its stability under various conditions.

Properties

IUPAC Name

ethyl 2-[2,3-dichloro-5-(difluoromethoxy)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2F2O3/c1-2-17-9(16)4-6-3-7(18-11(14)15)5-8(12)10(6)13/h3,5,11H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUKSUWFNWNWHIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C(=CC(=C1)OC(F)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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